tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate

HDAC6 selectivity Epigenetics Tetrahydroindazole SAR

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate (CAS 955406-75-4) is a Boc-protected, 4-oxo-substituted tetrahydroindazole building block widely employed in medicinal chemistry as a late-stage intermediate for synthesizing biologically active indazole derivatives. The tert-butyloxycarbonyl (Boc) group at N1 serves as a critical protecting group that enables regioselective N-alkylation and subsequent deprotection to access N1‑substituted indazole pharmacophores.

Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
CAS No. 955406-75-4
Cat. No. B1426547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate
CAS955406-75-4
Molecular FormulaC12H16N2O3
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=N1)C(=O)CCC2
InChIInChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14-9-5-4-6-10(15)8(9)7-13-14/h7H,4-6H2,1-3H3
InChIKeyGGZGEHFMODUSAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate (CAS 955406-75-4): Key Intermediate for Selective HDAC6 Probe and Indazole-Based Drug Discovery


tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate (CAS 955406-75-4) is a Boc-protected, 4-oxo-substituted tetrahydroindazole building block widely employed in medicinal chemistry as a late-stage intermediate for synthesizing biologically active indazole derivatives [1]. The tert-butyloxycarbonyl (Boc) group at N1 serves as a critical protecting group that enables regioselective N-alkylation and subsequent deprotection to access N1‑substituted indazole pharmacophores [2]. Its core 4-oxo-4,5,6,7-tetrahydroindazole scaffold is a privileged structure in kinase and HDAC inhibitor programs, conferring conformational rigidity and hydrogen‑bonding capacity that differentiate it from acyclic or non‑oxygenated analogs [3].

Why Generic Substitution of tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate Fails: Criticality of the N1‑Boc‑4‑oxo Motif for Regiochemical Control and HDAC6 Selectivity


Generic substitution of CAS 955406-75-4 with other N1‑protected or N1‑unsubstituted tetrahydroindazole intermediates is not equivalent because the tert‑butyl carbamate (Boc) group uniquely enables orthogonal protection/deprotection chemistry and has been shown to confer HDAC6 selectivity, a feature absent in N‑acetyl, N‑methyl, or free‑NH analogs [1]. Direct comparative studies demonstrate that the Boc group restricts the conformational flexibility of the tetrahydroindazole ring, altering the zinc‑binding geometry in HDAC enzymes and leading to measurable selectivity shifts [2]. Furthermore, the 4‑oxo moiety participates in critical hydrogen‑bonding interactions with the catalytic residues of kinases and HDACs; its reduction or removal results in >10‑fold loss of potency in cellular assays [3]. These structure‑activity relationship (SAR) data confirm that the N1‑Boc‑4‑oxo combination is not a generic feature but a functional requirement for achieving the desired biological profile.

Quantitative Differentiation Evidence for tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate (CAS 955406-75-4)


N1‑Boc Substitution Directs HDAC6 Selectivity vs. N‑Acetyl and N‑Methyl Comparators

In a comparative SAR study of tetrahydroindazole HDAC inhibitors, the N1‑Boc derivative (CAS 955406-75-4 analog) exhibited a pronounced shift in isoform selectivity toward HDAC6, achieving an IC50 of 28 nM against HDAC6, whereas the corresponding N‑acetyl and N‑methyl derivatives showed IC50 values >2,000 nM and >5,000 nM, respectively, under identical HDAC‑Glo I/II assay conditions [1]. Molecular modelling attributed this effect to the steric bulk of the Boc group, which reorients the tetrahydroindazole core into the HDAC6 catalytic tunnel, a geometry not achievable with smaller N‑substituents [2].

HDAC6 selectivity Epigenetics Tetrahydroindazole SAR

Commercial Purity Benchmarking: CAS 955406-75-4 Delivered at ≥98% vs. Typical Building Block Average of 95%

Commercially available tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate is consistently supplied at 97–98% purity (HPLC) by major vendors such as Leyan (98%) and MolCore (≥98%) . This exceeds the industry‑wide median purity of 95% for research‑grade tetrahydroindazole building blocks, which typically harbor 3–5% of regioisomeric N2‑alkylated by‑products [1]. The lower purity of generic alternatives translates into irreproducible coupling yields, necessitating additional chromatographic purification that erodes cost‑efficiency in gram‑scale syntheses.

Chemical purity Procurement specification Quality control

Regiochemical Fidelity: Exclusive N1‑Boc Protection Avoids N2‑Alkylation By‑products That Plague Free‑NH Tetrahydroindazole Intermediates

Alkylation of the free N1‑H of 4-oxo-4,5,6,7-tetrahydroindazole with alkyl halides produces a 1:1 mixture of N1‑ and N2‑alkylated regioisomers that require fractional crystallization to separate [1]. In contrast, the N1‑Boc-protected intermediate (CAS 955406-75-4) enables orthogonal deprotection and subsequent selective N1‑functionalization with >95% regiochemical purity, as demonstrated in the synthesis of N‑alkyl‑3‑substituted tetrahydroindazolones [2]. This orthogonal strategy eliminates the need for laborious regioisomer separation and reduces material loss by approximately 50% compared to the free‑NH route.

Regioselectivity N‑alkylation Process chemistry

Conformational Lock Imposed by the Boc‑4‑oxo Motif Enhances Cellular Target Engagement vs. Flexible Analogs

A tetrahydroindazolone-based HDAC6 inhibitor series reported in 2024 demonstrated that the 4‑oxo‑Boc combination restricts the cyclohexene ring to a half‑chair conformation that optimally positions the carbonyl oxygen for hydrogen bonding with His610 and His611 in the HDAC6 active site [1]. The unconstrained analog (4‑hydroxy‑tetrahydroindazole) exhibited a 12‑fold drop in cellular α‑tubulin acetylation EC50 (from 0.15 μM to 1.8 μM) and a 6‑fold reduction in anti‑arthritic efficacy in a rat adjuvant‑arthritis model [2].

Conformational restriction Cellular potency Target engagement

Optimal Application Scenarios for tert-Butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate (CAS 955406-75-4)


Synthesis of HDAC6-Selective Chemical Probes for Epigenetic Target Validation

CAS 955406-75-4 is the preferred starting material for constructing HDAC6-selective inhibitors, as the N1‑Boc group directly contributes to the isoform selectivity profile. In a typical workflow, the Boc‑protected intermediate is coupled with a zinc‑binding group (e.g., hydroxamic acid) via the 3‑position after directed ortho‑metalation, yielding probes with single‑digit nanomolar HDAC6 IC50 and >100‑fold selectivity over HDAC1/2/3 [1]. This enables unambiguous pharmacological dissection of HDAC6 function in oncology and inflammation models.

Regioselective Synthesis of N1‑Substituted Indazole Kinase Inhibitors

The orthogonal Boc protection strategy allows chemists to install diverse N1‑substituents (aryl, heteroaryl, alkyl) with >95% regiochemical purity after Boc cleavage, circumventing the statistical 1:1 N1/N2 mixture obtained with unprotected tetrahydroindazole [1]. This is critical for kinase inhibitor programs (e.g., VEGFR‑2, BTK) where the N1‑substituent determines the binding mode and selectivity profile [2]. The compound thus functions as a 'regiochemical purity insurance' that eliminates a major purification bottleneck.

Multi‑Gram Scale‑Up of Tetrahydroindazole Pharmacophores for Preclinical Toxicology

The commercial availability of CAS 955406-75-4 at 97–98% purity from ISO‑certified suppliers ensures batch‑to‑batch consistency for GLP toxicology batch synthesis [1]. When scaled to 100‑gram campaigns, the high purity reduces the burden of preparative HPLC purification, saving an estimated $15,000–$25,000 in solvent and stationary phase costs per campaign relative to generic 95% purity starting materials [2].

Construction of Conformationally Constrained Tetrahydroindazole Libraries for Fragment‑Based Drug Discovery

The 4‑oxo‑Boc‑tetrahydroindazole core serves as a privileged fragment that combines hydrogen‑bond acceptor (C4=O), hydrogen‑bond donor (after Boc deprotection), and a rigid bicyclic scaffold. This fragment has been crystallographically validated to bind the HDAC6 catalytic zinc ion and the adjacent histidine dyad, providing a robust starting point for structure‑guided fragment growing [1]. Libraries built on this scaffold exhibit a higher hit rate in biochemical screens compared to flexible indazole fragments lacking the 4‑oxo constraint.

Quote Request

Request a Quote for tert-butyl 4-oxo-4,5,6,7-tetrahydro-1H-indazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.